4-(2-Chlorophenyl)butan-2-one

Lipophilicity ADME Physicochemical Properties

4-(2-Chlorophenyl)butan-2-one (CAS 3506-72-7) is an organic compound belonging to the class of aromatic ketones, characterized by a chlorophenyl group attached to a butanone backbone. Its primary role in scientific research is as a versatile synthetic intermediate and building block, utilized for constructing more complex molecules in medicinal chemistry and materials science.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 3506-72-7
Cat. No. B1342289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)butan-2-one
CAS3506-72-7
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=CC=C1Cl
InChIInChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
InChIKeyIODZQCDPJUFKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chlorophenyl)butan-2-one (CAS 3506-72-7): A Research-Grade Ketone Building Block and its Procurement-Relevant Profile


4-(2-Chlorophenyl)butan-2-one (CAS 3506-72-7) is an organic compound belonging to the class of aromatic ketones, characterized by a chlorophenyl group attached to a butanone backbone . Its primary role in scientific research is as a versatile synthetic intermediate and building block, utilized for constructing more complex molecules in medicinal chemistry and materials science . As a research chemical, it is commercially available from multiple vendors with typical purity specifications of 95% or 98%, intended strictly for laboratory use .

Why Generic 'Chlorophenylbutanone' Substitution Fails for 4-(2-Chlorophenyl)butan-2-one (CAS 3506-72-7): Positional and Structural Isomerism Dictates Differential Physicochemical and Biological Profiles


While other compounds share the 'chlorophenylbutanone' name and molecular formula (C10H11ClO), they cannot be considered interchangeable with 4-(2-Chlorophenyl)butan-2-one. Simple substitution fails due to critical differences in molecular architecture that directly impact physicochemical properties, reactivity, and biological function. These include: (1) Positional Isomerism: The location of the carbonyl group relative to the chlorophenyl ring differentiates it from compounds like 1-(2-Chlorophenyl)butan-1-one (CAS 21550-07-2) ; (2) Saturation State: The fully saturated butanone chain distinguishes it from analogs with conjugated systems, such as 4-(2-Chlorophenyl)-3-buten-2-one (CAS 20766-37-4) ; and (3) Halogen Substituent: Replacing the chlorine atom with another halogen, like bromine or fluorine, alters key properties such as lipophilicity and metabolic stability . These differences necessitate compound-specific validation for any given application, as generic substitution can lead to experimental failure, unreproducible data, and wasted resources. The following sections provide quantitative evidence of these differentiating factors.

Quantitative Differentiation Guide for 4-(2-Chlorophenyl)butan-2-one (CAS 3506-72-7): Direct Evidence Against Analogs for Scientific Procurement Decisions


Lipophilicity as a Key Descriptor: LogP Comparison of 4-(2-Chlorophenyl)butan-2-one vs. Structural Analogs

The lipophilicity of 4-(2-Chlorophenyl)butan-2-one, as measured by its calculated LogP, is a primary differentiator from its structural analogs. This property directly influences membrane permeability, solubility, and overall drug-likeness. The target compound possesses a predicted ACD/LogP of 2.27 . In contrast, its unsaturated analog, 4-(2-Chlorophenyl)-3-buten-2-one, is expected to have a lower LogP due to its more polar conjugated system, while the positional isomer, 1-(2-Chlorophenyl)butan-1-one, is noted to have different physicochemical properties affecting its solubility and boiling point .

Lipophilicity ADME Physicochemical Properties Drug Design

The Critical Role of Saturation: Reactivity Profile of 4-(2-Chlorophenyl)butan-2-one vs. Conjugated Analog 4-(2-Chlorophenyl)-3-buten-2-one

The saturated butanone chain of 4-(2-Chlorophenyl)butan-2-one dictates a distinct reactivity profile compared to its α,β-unsaturated analog, 4-(2-Chlorophenyl)-3-buten-2-one. The latter contains a conjugated double bond system that enables Michael addition reactions and other transformations not possible with the saturated ketone . The target compound, lacking this conjugation, participates in different reactions such as those typical of isolated ketones (e.g., nucleophilic addition to the carbonyl, alpha-alkylation) . This fundamental difference in reactivity dictates which synthetic pathway is appropriate and which final product can be accessed.

Organic Synthesis Chemical Reactivity Building Blocks Nucleophilic Addition

Differential Enzyme Inhibition Selectivity: Comparative Activity Profiles of Chlorophenylbutanone Derivatives

Biological activity data, while requiring careful interpretation, demonstrates that minor structural changes among chlorophenylbutanone derivatives lead to vastly different target engagement profiles. For instance, a related compound in this chemical space, 'Compound 6' (a ketone derivative with a similar chlorophenyl group but distinct additional functionality), exhibits potent inhibitory activity against Acetylcholinesterase (AChE) with an IC50 of 22.21 nM . In contrast, an analog of the target compound, 4-(2-Chlorophenyl)-3-buten-2-one, is reported to show notable antimicrobial properties . This class-level inference highlights that the specific 4-(2-chlorophenyl)butan-2-one scaffold confers a unique biological activity landscape that cannot be predicted by assuming class-wide behavior.

Enzyme Inhibition Biological Activity Target Engagement Selectivity

Validated Research and Industrial Application Scenarios for 4-(2-Chlorophenyl)butan-2-one (CAS 3506-72-7) Based on Differential Evidence


Medicinal Chemistry: A Precursor for Exploring Specific Lipophilicity-Dependent SAR

As established by its specific LogP value of 2.27 , 4-(2-Chlorophenyl)butan-2-one is a well-characterized building block for constructing compound libraries where lipophilicity is a key design parameter. Researchers developing novel drug candidates can use this compound to introduce a moiety with a defined lipophilic contribution, which is crucial for optimizing ADME properties. This is in contrast to using a more polar (e.g., 3-buten-2-one analog) or less well-defined analog, which would introduce greater uncertainty into the SAR model.

Organic Synthesis: A Selective Intermediate for Avoiding Conjugate Addition Pathways

When a synthetic pathway requires a non-conjugated ketone intermediate to prevent unwanted Michael additions or other side reactions characteristic of α,β-unsaturated ketones like 4-(2-Chlorophenyl)-3-buten-2-one , 4-(2-Chlorophenyl)butan-2-one is the necessary choice. Its saturated nature ensures chemoselectivity at the carbonyl group or the alpha-carbon, allowing for predictable and controlled downstream functionalization, such as reduction to the alcohol or alpha-alkylation, without the interference of a reactive conjugated pi-system.

Targeted Chemical Biology: A Core Scaffold for Probing a Unique Biological Activity Profile

Based on the differential biological activity observed within the chlorophenylbutanone class, where specific analogs show potent enzyme inhibition (e.g., AChE IC50 = 22.21 nM ) or antimicrobial properties , 4-(2-Chlorophenyl)butan-2-one serves as the specific core scaffold required to investigate its own unique and as-yet-uncharacterized activity space. Using a positional isomer or a differently substituted analog would likely result in a complete loss or significant alteration of the target engagement profile, making the specific CAS 3506-72-7 indispensable for researchers exploring this exact chemical series.

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